molecular formula C56H116N4O4 B12418261 1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]

1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]

Cat. No.: B12418261
M. Wt: 909.5 g/mol
InChI Key: RMEBVAKPPHPOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1’,1’‘,1’‘’-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol] is a lipid/lipidoid compound primarily used in the preparation of lipid-based or lipidoid nanoparticles . This compound is known for its high purity and effectiveness in forming stable nanoparticles, making it valuable in various scientific and industrial applications.

Chemical Reactions Analysis

1,1’,1’‘,1’‘’-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol] can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’,1’‘,1’‘’-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol] involves its ability to form stable lipid-based nanoparticles. These nanoparticles can encapsulate therapeutic agents, enhancing their stability and bioavailability . The compound interacts with cellular membranes, facilitating the delivery of encapsulated agents into target cells .

Comparison with Similar Compounds

Similar compounds include other lipid/lipidoid molecules used in nanoparticle preparation, such as:

  • 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
  • 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)
  • 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

Compared to these compounds, 1,1’,1’‘,1’‘’-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol] offers unique advantages in terms of stability and efficiency in forming nanoparticles .

Properties

Molecular Formula

C56H116N4O4

Molecular Weight

909.5 g/mol

IUPAC Name

1-[2-[4-[2-[bis(2-hydroxydodecyl)amino]ethyl]piperazin-1-yl]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol

InChI

InChI=1S/C56H116N4O4/c1-5-9-13-17-21-25-29-33-37-53(61)49-59(50-54(62)38-34-30-26-22-18-14-10-6-2)47-45-57-41-43-58(44-42-57)46-48-60(51-55(63)39-35-31-27-23-19-15-11-7-3)52-56(64)40-36-32-28-24-20-16-12-8-4/h53-56,61-64H,5-52H2,1-4H3

InChI Key

RMEBVAKPPHPOQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CN(CCN1CCN(CC1)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O

Origin of Product

United States

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